Acetamide, N-5alpha-cholestan-4alpha-yl-
Description
Acetamide, N-5α-cholestan-4α-yl- is a steroidal acetamide derivative characterized by a cholestane backbone substituted at the 4α-position with an acetamide group. The cholestane backbone may facilitate interactions with lipid-rich biological environments, such as cell membranes or lipoprotein complexes, while the acetamide group could contribute to hydrogen-bonding interactions or enzymatic stability.
Properties
CAS No. |
13944-35-9 |
|---|---|
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide |
InChI |
InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1 |
InChI Key |
XJRDRLOSSOJMEO-JMOFALFHSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C |
Synonyms |
4α-Acetylamino-5α-cholestane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Acetamide, N-5α-cholestan-4α-yl- differs markedly from other acetamide derivatives due to its steroidal substituent. Key structural analogs include pyrrole-containing acetamides isolated from Fusarium incarnatum, such as:
- N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
- N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide
Key Differences :
- Substituent Groups : The cholestane backbone in the target compound contrasts with the pyrrole-aliphatic chains in Fusarium derivatives. The steroidal structure enhances lipophilicity, whereas pyrrole groups introduce polar formyl and hydroxymethyl functionalities.
- Molecular Weight : Steroidal acetamides typically exhibit higher molecular weights (>500 g/mol) compared to pyrrole-based analogs (~250–350 g/mol).
Data Table: Comparative Analysis
Research Findings and Discussion
- Bioactivity Mechanisms : Pyrrole acetamides likely exert effects via pyrrole-mediated electron transfer or alkylation of cellular targets, while steroidal acetamides may rely on steroid-receptor binding or membrane integration .
- Assay Relevance : The MTT assay is critical for standardizing cytotoxicity profiles of such compounds, though steroidal derivatives may require lipid-adjusted protocols due to solubility challenges.
- Structural-Activity Relationship (SAR) : Polar groups in pyrrole analogs enhance solubility and target engagement in aqueous environments, whereas steroidal analogs may prioritize tissue retention and sustained release.
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